molecular formula C21H17FN4O2 B2981017 N-(2-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260911-97-4

N-(2-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No.: B2981017
CAS No.: 1260911-97-4
M. Wt: 376.391
InChI Key: RYHRJUPQMWIZQP-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a useful research compound. Its molecular formula is C21H17FN4O2 and its molecular weight is 376.391. The purity is usually 95%.
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Biological Activity

N-(2-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological significance, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a fluorophenyl group , a pyrrole ring , and an oxadiazole moiety . The molecular formula is C19H18FN3OC_{19}H_{18}FN_{3}O with a molecular weight of approximately 321.36 g/mol.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit significant anticancer properties. In particular, derivatives of oxadiazoles have demonstrated cytotoxic effects against various cancer cell lines. For instance, a study showed that oxadiazole derivatives had IC50 values ranging from 10 to 100 µM against human colon adenocarcinoma (HT-29) and other cancer lines .

Table 1: Cytotoxic Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)
AHT-29 (Colon)20
BHeLa (Cervical)15
CMCF-7 (Breast)25
DA549 (Lung)30

Anti-inflammatory Effects

This compound has also shown promise in reducing inflammation. Studies have indicated that oxadiazole compounds can inhibit the activity of cyclooxygenases (COX-1 and COX-2), which play a critical role in the inflammatory response .

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens. Research has demonstrated that oxadiazole derivatives possess effective antibacterial and antifungal activities. For example, compounds with similar structures have shown inhibition against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Related Compounds

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
EStaphylococcus aureus32 µg/mL
FEscherichia coli16 µg/mL
GCandida albicans64 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound has been shown to inhibit enzymes involved in cancer cell proliferation and inflammation.
  • Interaction with Cellular Receptors : It may interact with specific receptors involved in cellular signaling pathways that regulate cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that oxadiazole derivatives can modulate ROS levels, contributing to their anticancer effects.

Case Studies

One notable case study involved the testing of a related oxadiazole compound on a panel of cancer cell lines. The results indicated significant inhibition of cell growth in both drug-sensitive and drug-resistant strains, highlighting the potential for developing new anticancer agents based on this scaffold .

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2/c1-14-8-10-15(11-9-14)20-24-21(28-25-20)18-7-4-12-26(18)13-19(27)23-17-6-3-2-5-16(17)22/h2-12H,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHRJUPQMWIZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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